An In-depth Technical Guide to the Synthesis and Characterization of 6-(1-Benzofuran-2-yl)pyridazin-3-ol
An In-depth Technical Guide to the Synthesis and Characterization of 6-(1-Benzofuran-2-yl)pyridazin-3-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for the novel heterocyclic compound, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This molecule integrates two pharmacologically significant scaffolds: benzofuran and pyridazinone. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] Similarly, the pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological effects such as cardiovascular, analgesic, and anticancer activities.[2][3][4][5] The strategic combination of these two moieties in a single molecular entity presents a promising avenue for the discovery of new therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the synthesis, purification, and structural elucidation of this target compound.
Introduction: The Rationale for a Hybrid Pharmacophore
The convergence of multiple pharmacophores into a single molecular architecture is a well-established strategy in medicinal chemistry to develop novel drug candidates with potentially enhanced efficacy or a unique mechanism of action. The benzofuran moiety is a core component of many natural products and synthetic compounds with significant biological activities.[1] Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. On the other hand, pyridazinone derivatives are a prominent class of nitrogen-containing heterocycles that have garnered considerable attention for their broad spectrum of pharmacological activities.[2][5]
The synthesis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol is therefore a logical step in the exploration of new chemical space for drug discovery. This guide provides a scientifically grounded, step-by-step approach to its creation and verification.
Proposed Synthetic Pathway: A Convergent Strategy
A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the benzofuran and pyridazinone rings are constructed sequentially. The most plausible synthetic route involves the initial preparation of a benzofuran-containing chalcone, which then serves as a precursor for the construction of the pyridazinone ring.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol.
Forward Synthesis
The proposed forward synthesis involves a two-step process:
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Step 1: Synthesis of 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one (Benzofuran Chalcone Intermediate). This is achieved through a Claisen-Schmidt condensation of 2-acetylbenzofuran with glyoxylic acid under basic conditions. The base facilitates the deprotonation of the α-carbon of the acetyl group, which then acts as a nucleophile attacking the aldehyde group of glyoxylic acid.
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Step 2: Cyclization to form 6-(1-Benzofuran-2-yl)pyridazin-3-ol. The resulting chalcone intermediate is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the dicarbonyl system of the chalcone, leading to the formation of the pyridazinone ring.
Caption: Proposed forward synthetic pathway.
Detailed Experimental Protocols
Synthesis of 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetylbenzofuran | 160.17 | 1.60 g | 0.01 |
| Glyoxylic acid monohydrate | 92.06 | 0.92 g | 0.01 |
| Sodium Hydroxide | 40.00 | 0.40 g | 0.01 |
| Ethanol (95%) | - | 50 mL | - |
| Distilled Water | - | 100 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure:
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Dissolve 2-acetylbenzofuran (1.60 g, 0.01 mol) in 30 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
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In a separate beaker, dissolve sodium hydroxide (0.40 g, 0.01 mol) and glyoxylic acid monohydrate (0.92 g, 0.01 mol) in 20 mL of ethanol and 10 mL of distilled water.
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Slowly add the basic solution of glyoxylic acid to the stirred solution of 2-acetylbenzofuran at room temperature.
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Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
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After completion of the reaction, pour the mixture into 100 mL of ice-cold distilled water.
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Acidify the solution with concentrated hydrochloric acid until a precipitate is formed.
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Filter the solid product, wash with cold water until the washings are neutral to litmus paper, and dry under vacuum.
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Recrystallize the crude product from ethanol to obtain pure 1-(1-benzofuran-2-yl)-4-hydroxybut-2-en-1-one.
Synthesis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one | 216.21 | 2.16 g | 0.01 |
| Hydrazine Hydrate (80%) | 50.06 | 0.63 mL | 0.01 |
| Glacial Acetic Acid | - | 30 mL | - |
Procedure:
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In a 100 mL round-bottom flask, dissolve the synthesized chalcone (2.16 g, 0.01 mol) in 30 mL of glacial acetic acid.
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Add hydrazine hydrate (0.63 mL, 0.01 mol) to the solution.
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Reflux the reaction mixture for 8-10 hours with constant stirring. Monitor the reaction by TLC (Mobile phase: 1:1 hexane/ethyl acetate).
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After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of crushed ice.
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A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and dry.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
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Recrystallize the purified product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 6-(1-benzofuran-2-yl)pyridazin-3-ol.
Characterization Workflow
A systematic characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. The following workflow is recommended.
Caption: Workflow for the characterization of the final product.
Spectroscopic and Analytical Data
The following tables summarize the expected data from the key characterization techniques.
Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -OH (pyridazinone) |
| ~11.0 | s | 1H | -NH (pyridazinone) |
| ~7.8-7.2 | m | 5H | Aromatic protons (Benzofuran) |
| ~7.0-6.8 | m | 2H | Pyridazinone protons |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (pyridazinone) |
| ~155-110 | Aromatic and Heteroaromatic Carbons |
Table 3: Expected Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺, [M-H]⁻ |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching |
| ~1650 | C=O stretching (amide) |
| ~1600, 1450 | C=C and C=N stretching |
Table 5: Expected Elemental Analysis Data
| Element | Calculated % | Found % |
| C | To be calculated | Within ±0.4% of calculated |
| H | To be calculated | Within ±0.4% of calculated |
| N | To be calculated | Within ±0.4% of calculated |
Trustworthiness and Self-Validation
The described protocols are designed to be self-validating. The successful synthesis of the chalcone intermediate in Step 1 can be confirmed by its melting point and spectroscopic data before proceeding to Step 2. The final product's purity can be ascertained by a sharp melting point and consistent results across multiple characterization techniques. Any deviation from the expected data would indicate the presence of impurities or an incorrect structure, prompting further purification or a re-evaluation of the synthetic route.
Conclusion
This guide outlines a robust and scientifically sound methodology for the synthesis and characterization of 6-(1-benzofuran-2-yl)pyridazin-3-ol. By leveraging established synthetic transformations and standard analytical techniques, researchers can confidently produce and validate this novel heterocyclic compound. The potential for diverse biological activities inherent in the benzofuran and pyridazinone scaffolds makes this molecule a compelling target for further investigation in the field of drug discovery and development.
References
-
Suryawanshi, V. S. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
PubChem. 6-Methoxy-2-perylen-1-yl-1-benzofuran. National Center for Biotechnology Information. [Link]
-
Suryawanshi, V. S., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
-
Asif, M., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Wroblewska-Jez, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]
-
Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung. [Link]
-
Asif, M. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]
-
Woo, L. W. L., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
Cera, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]
-
Technical Disclosure Commons. (2023). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
-
ATB (Automated Topology Builder). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. [Link]
-
Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Al-Issa, S. A. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Kadyrov, M. I., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank. [Link]
-
Al-Majid, A. M., et al. (2023). Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Cera, G., et al. (2007). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry. [Link]
-
PubChem. 6-(furan-2-yl)pyridazin-3-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 6-(pyridin-2-yl)pyridazin-3-ol. National Center for Biotechnology Information. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
(Hypothetical Structure Image)